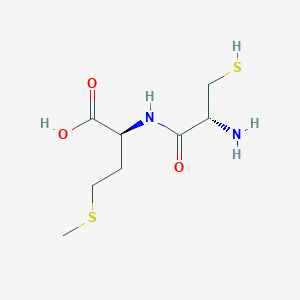
L-Methionine, N-L-cysteinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionine, N-L-cysteinyl-: is a dipeptide composed of the amino acids L-methionine and L-cysteine Both of these amino acids are sulfur-containing and play crucial roles in various biological processes L-methionine is an essential amino acid, meaning it must be obtained from dietary sources, while L-cysteine can be synthesized in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine, N-L-cysteinyl- typically involves the coupling of L-methionine and L-cysteine. This can be achieved through peptide bond formation using methods such as:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Solution-phase synthesis: This method involves the direct coupling of L-methionine and L-cysteine in solution using similar coupling reagents.
Industrial Production Methods: Industrial production of L-Methionine, N-L-cysteinyl- may involve biotechnological approaches such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the desired dipeptide. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-Methionine, N-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in both L-methionine and L-cysteine can be oxidized to form sulfoxides and sulfones.
Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), performic acid.
Reduction: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution: Various nucleophiles and electrophiles depending on the desired derivative.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry: L-Methionine, N-L-cysteinyl- is used as a model compound in studies of peptide chemistry and sulfur-containing amino acids. It serves as a reference for understanding the behavior of sulfur atoms in peptides .
Biology: In biological research, this compound is used to study protein folding and stability. The presence of sulfur atoms allows for the formation of disulfide bonds, which are crucial for the structural integrity of proteins .
Medicine: L-Methionine, N-L-cysteinyl- has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. Additionally, it may have applications in the treatment of liver diseases and certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and dietary supplements. Its antioxidant properties make it a valuable additive in various formulations .
Mechanism of Action
The mechanism of action of L-Methionine, N-L-cysteinyl- involves its ability to donate sulfur atoms and participate in redox reactions. The sulfur atoms in L-methionine and L-cysteine can undergo oxidation and reduction, allowing the compound to act as an antioxidant. This helps in neutralizing free radicals and protecting cells from oxidative stress .
Molecular Targets and Pathways:
Antioxidant Pathways: The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cellular components from oxidative damage.
Protein Folding: The sulfur atoms in the compound can form disulfide bonds, which are essential for the proper folding and stability of proteins.
Comparison with Similar Compounds
L-Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
L-Cysteine: A non-essential amino acid that plays a role in protein structure and antioxidant defense.
Homocysteine: A sulfur-containing amino acid formed during the metabolism of methionine.
Uniqueness: L-Methionine, N-L-cysteinyl- is unique due to its combination of L-methionine and L-cysteine, which allows it to exhibit properties of both amino acids. This dual functionality makes it a versatile compound with applications in various fields .
Properties
CAS No. |
61013-54-5 |
|---|---|
Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-15-3-2-6(8(12)13)10-7(11)5(9)4-14/h5-6,14H,2-4,9H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
OOULJWDSSVOMHX-WDSKDSINSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


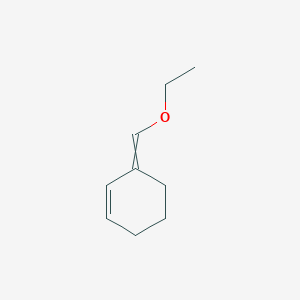

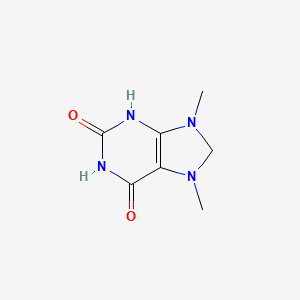
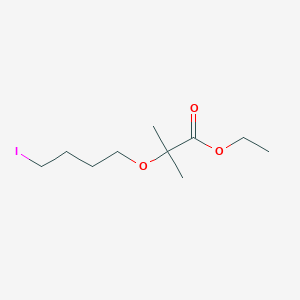
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
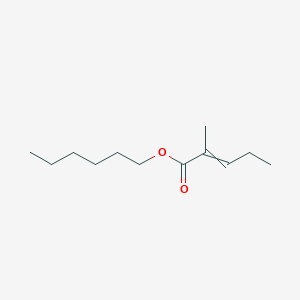
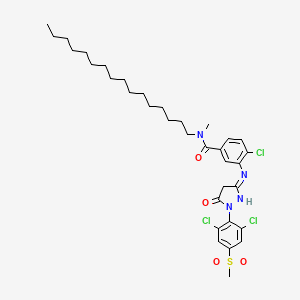
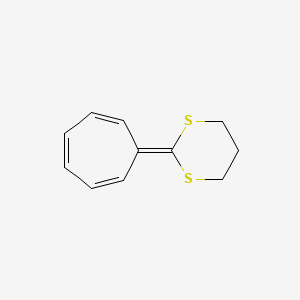
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)

![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
